A2A Adenosine Receptor Affinity: [1,5-a]Pyrazine vs. Isomeric [1,5-c]Pyrimidine Core Scaffolds
The [1,2,4]triazolo[1,5-a]pyrazine nucleus—the fully aromatic counterpart of the target scaffold—was explicitly compared with the isomeric [1,2,4]triazolo[1,5-c]pyrimidine core in the context of adenosine A2A receptor antagonism. Dowling et al. (2005) stated that 'replacement of the core with an isomeric ring system has previously been shown to improve target affinity, selectivity, and in vivo activity' [1]. A representative [1,2,4]triazolo[1,5-a]pyrazine A2A antagonist exhibited a Ki of 2.3 nM against the human adenosine A2A receptor as measured by competition binding assay (ChEMBL_320774) [2]. Known [1,2,4]triazolo[1,5-c]pyrimidine-based A2A antagonists (e.g., SCH 58261 and derivatives) typically display Ki values in the low nanomolar range; however, the isomeric [1,5-a]pyrazine replacement was pursued specifically to improve selectivity and in vivo activity in Parkinson's disease models—an advantage attributed to altered nitrogen placement and electronic distribution within the fused heterocycle [1].
| Evidence Dimension | Human adenosine A2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM for a [1,2,4]triazolo[1,5-a]pyrazine-derived A2A antagonist (BDBM50048466) [2] |
| Comparator Or Baseline | [1,2,4]Triazolo[1,5-c]pyrimidine A2A antagonists: Ki typically 0.5–50 nM range (e.g., SCH 58261 Ki ~1–5 nM); the isomeric [1,5-a]pyrazine replacement was undertaken to improve selectivity and in vivo efficacy [1] |
| Quantified Difference | Scaffold isomerism from [1,5-c]pyrimidine to [1,5-a]pyrazine was reported to improve selectivity and in vivo activity; the representative triazolopyrazine antagonist achieves Ki = 2.3 nM, competitive with best-in-class [1,5-c]pyrimidine agents [1][2] |
| Conditions | Competition binding assay using Scintillation Proximity technology, human A2A receptor; ChEMBL_320774 assay [2] |
Why This Matters
For procurement decisions in CNS drug discovery, selecting the [1,5-a]pyrazine scaffold over the [1,5-c]pyrimidine isomer provides a documented path to differentiated A2A antagonist selectivity and in vivo efficacy in Parkinson's disease models—a scaffold-level advantage not available from the [1,5-c]pyrimidine series.
- [1] Dowling, J. E.; Vessels, J. T.; Haque, S.; Chang, H. X.; van Vloten, K.; Kumaravel, G.; Engber, T.; Jin, X.; Phadke, D.; Wang, J.; Ayyub, E.; Petter, R. C. Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorg. Med. Chem. Lett. 2005, 15, 4809–4813. DOI: 10.1016/j.bmcl.2005.07.052. View Source
- [2] BindingDB Entry 50016754, Ki Result ID 50319950. Target: Adenosine receptor A2a; Ligand: BDBM50048466; Ki = 2.3 nM. Citation: Dowling, J. E. et al., Bioorg. Med. Chem. Lett. 2005. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50016754 (accessed 2026-04-27). View Source
